2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyrazine is a useful research compound. Its molecular formula is C13H21N3O3S and its molecular weight is 299.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Compounds related to 2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyrazine have been explored for their potential in synthesizing a variety of heterocyclic compounds. For instance, derivatives containing the sulfonyl moiety have been prepared, demonstrating significant antimicrobial activities. Such compounds are synthesized starting from materials like 4-(piperidin-1-sulfonyl)phenyl hydrazone, indicating the versatility of sulfonyl-containing compounds in medicinal chemistry applications (Ammar et al., 2004).
Green Chemistry Approaches
Research into green chemistry has led to the development of novel synthesis methods for pyrano[2,3-c]pyrazole derivatives using Fe3O4@SiO2@piperidinium benzene-1,3-disulfonate as a green, heterogeneous catalyst. This method emphasizes the importance of environmentally friendly chemical processes, where water is used as a solvent at moderate temperatures, showcasing the application of sulfonyl piperidine derivatives in sustainable chemistry practices (Ghorbani‐Vaghei et al., 2017).
Antibacterial Agent Development
The development of new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents has been a focus of recent research. By synthesizing derivatives that incorporate this moiety, researchers aim to address the growing concern of antibiotic resistance. Preliminary tests have shown that these newly synthesized compounds possess high antibacterial activities, underscoring the potential of sulfonyl derivatives in combating bacterial infections (Azab et al., 2013).
Adhesion Molecule Inhibition
Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine have been prepared and evaluated for their ability to inhibit the upregulation of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1). These compounds have shown potent oral inhibitory activities against various inflammatory models, illustrating the therapeutic potential of sulfonyl piperidine derivatives in treating inflammatory diseases (Kaneko et al., 2004).
Water Oxidation Catalysis
In the field of catalysis, sulfonyl piperidine derivatives have been explored as part of mononuclear Ru(II) complexes effective in water oxidation processes. Such catalysts are crucial for developing sustainable energy solutions, as they can facilitate the splitting of water into oxygen and hydrogen, potentially powering fuel cells (Kaveevivitchai et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
Given the anti-tubercular activity of similar compounds, it’s plausible that this compound may interfere with the metabolic pathways of mycobacterium tuberculosis .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting potential antimicrobial effects.
Properties
IUPAC Name |
2-(1-butylsulfonylpiperidin-4-yl)oxypyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-2-3-10-20(17,18)16-8-4-12(5-9-16)19-13-11-14-6-7-15-13/h6-7,11-12H,2-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNQASUDXYYIKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)OC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.